molecular formula C20H20BrN5O B11255249 2-bromo-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide

2-bromo-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B11255249
M. Wt: 426.3 g/mol
InChI Key: XAVPPUMINPJFPF-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide: , also known by its chemical formula C15H14BrNO , is a compound with diverse research applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the bromination of an appropriate precursor, followed by coupling reactions to introduce the amide and dimethylamino groups. Detailed reaction conditions would depend on the specific synthetic pathway.

Industrial Production:: While industrial-scale production methods may vary, laboratories typically synthesize this compound using established protocols. These methods ensure purity and yield suitable for research and applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The bromine atom in the compound makes it susceptible to oxidation reactions.

    Substitution: The amide and aromatic rings allow for substitution reactions.

    Reduction: Reduction of the bromine substituent may yield different derivatives.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Amidation: Amine coupling reagents (e.g., EDC, HATU).

    Dimethylamino Group Introduction: Dimethylamine or its derivatives.

    Reduction: Hydrogenation catalysts (e.g., Pd/C).

Major Products:: The primary product is the target compound itself, 2-bromo-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block in organic synthesis.

    Biology: It could serve as a probe for biological studies due to its unique structure.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Remember, scientific advancements continually expand our understanding of compounds like 2-bromo-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide

Properties

Molecular Formula

C20H20BrN5O

Molecular Weight

426.3 g/mol

IUPAC Name

2-bromo-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C20H20BrN5O/c1-13-12-18(26(2)3)25-20(22-13)24-15-10-8-14(9-11-15)23-19(27)16-6-4-5-7-17(16)21/h4-12H,1-3H3,(H,23,27)(H,22,24,25)

InChI Key

XAVPPUMINPJFPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C)C

Origin of Product

United States

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